Cas no 2138081-61-3 (2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid)

2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid is a specialized quinazoline derivative featuring a trifluoromethyl group and a methoxymethyl substituent, which enhance its reactivity and potential applications in medicinal chemistry and agrochemical research. The sulfanylacetic acid moiety provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of biologically active compounds. Its structural features, including the electron-withdrawing trifluoromethyl group, contribute to improved metabolic stability and binding affinity in target interactions. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators, offering researchers a precise tool for probing structure-activity relationships in drug discovery.
2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid structure
2138081-61-3 structure
Product name:2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid
CAS No:2138081-61-3
MF:C13H11F3N2O3S
MW:332.298252344131
CID:5760386
PubChem ID:165499180

2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2138081-61-3
    • EN300-1153440
    • 2-{[2-(methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid
    • 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid
    • Inchi: 1S/C13H11F3N2O3S/c1-21-5-10-17-9-3-2-7(13(14,15)16)4-8(9)12(18-10)22-6-11(19)20/h2-4H,5-6H2,1H3,(H,19,20)
    • InChI Key: HPWFCZGKZHKJQU-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1=C2C=C(C(F)(F)F)C=CC2=NC(COC)=N1

Computed Properties

  • Exact Mass: 332.04424788g/mol
  • Monoisotopic Mass: 332.04424788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 97.6Ų

2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1153440-1.0g
2138081-61-3
1g
$0.0 2023-06-09

2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid Related Literature

Additional information on 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid

Recent Advances in the Study of 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS: 2138081-61-3)

The compound 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS: 2138081-61-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the synthetic versatility of 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid, with several research groups reporting efficient synthetic routes that yield high purity and good scalability. The quinazoline core, coupled with the trifluoromethyl and methoxymethyl substituents, provides a robust scaffold for further chemical modifications, making it an attractive candidate for structure-activity relationship (SAR) studies.

In terms of biological activity, preliminary in vitro assays have demonstrated promising inhibitory effects against a range of enzymes, including kinases and proteases, which are often implicated in cancer and inflammatory diseases. The presence of the sulfanylacetic acid moiety is believed to enhance binding affinity to target proteins, while the trifluoromethyl group contributes to improved metabolic stability and bioavailability.

One notable study published in the Journal of Medicinal Chemistry explored the compound's potential as an inhibitor of a specific kinase pathway involved in tumor proliferation. The results indicated a dose-dependent inhibition of kinase activity, with IC50 values in the low micromolar range. Furthermore, molecular docking studies suggested that the compound binds to the ATP-binding site of the kinase, providing a rationale for its inhibitory mechanism.

Another area of interest is the compound's potential application in the treatment of infectious diseases. Recent in vitro studies have shown that 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid exhibits antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. These findings open new avenues for the development of novel antibiotics targeting multidrug-resistant pathogens.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of the compound. Current research efforts are focused on improving its solubility and reducing potential off-target effects. Several derivatives are being synthesized and evaluated to address these issues, with the goal of identifying a clinical candidate.

In conclusion, 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid represents a promising scaffold for drug discovery, with demonstrated activity in multiple therapeutic areas. Ongoing research is expected to further elucidate its mechanism of action and optimize its pharmacological profile, paving the way for preclinical development.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd